N-[(3-Methylphenyl)methyl]propan-1-amine
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Description
Synthesis Analysis
The synthesis of related amines involves several key steps, including asymmetric Michael addition and stereoselective alkylation, as described in the synthesis of a key intermediate for premafloxacin . Additionally, the synthesis of N-arylpyrroles and allylic amines through reactions involving unfunctionalized dienes, nitroarenes, and carbon monoxide catalyzed by Ru(CO)3(Ar-BIAN) is reported . These methods could potentially be adapted for the synthesis of "N-[(3-Methylphenyl)methyl]propan-1-amine".
Molecular Structure Analysis
The molecular structure and the presence of substituents can significantly influence the properties of amines. For instance, the introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry and affects the photochemical behavior . Similarly, the structural analysis of N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene] amine and its metal complexes using density functional theory (DFT) provides insights into the electronic and charge transfer properties .
Chemical Reactions Analysis
The reactivity of amines can be quite diverse. For example, N-methylidene[bis(trimethylsilyl)methyl]amine acts as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes . The domino reaction of 3-(2-formylphenoxy)propenoates and amines to synthesize N-substituted 1,4-dihydropyridines is another example of the chemical versatility of amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines can be influenced by their molecular structure. The study of N-tert-butanesulfinyl imines shows their versatility as intermediates for the asymmetric synthesis of amines, with the tert-butanesulfinyl group serving as a powerful chiral directing group . The fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," demonstrates how structural modifications can enhance certain properties .
Scientific Research Applications
Synthesis and Catalysis
N-[(3-Methylphenyl)methyl]propan-1-amine plays a role in the synthesis of various chemicals. Senthamarai et al. (2018) detail an expedient synthesis process for N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This synthesis method is important for producing life-science molecules and bulk chemicals (Senthamarai et al., 2018).
Structural Analysis
The compound has been used in structural analysis studies. Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, where N-[(3-Methylphenyl)methyl]propan-1-amine served as a reference in characterizing various structures (Nycz et al., 2011).
Medicinal Chemistry
In medicinal chemistry, the compound has been synthesized and characterized for various purposes. Kavanagh et al. (2013) describe the synthesis and characterization of N-Methyl-3-phenyl-norbornan-2-amine, a compound related to N-[(3-Methylphenyl)methyl]propan-1-amine, highlighting its relevance in medicinal chemistry (Kavanagh et al., 2013).
Pharmacology
In pharmacology, research has focused on derivatives of N-[(3-Methylphenyl)methyl]propan-1-amine for potential therapeutic applications. Grimwood et al. (2011) discuss the pharmacological characterization of a κ-opioid receptor antagonist, a derivative of N-[(3-Methylphenyl)methyl]propan-1-amine, highlighting its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Chemistry and Corrosion
In chemistry, N-[(3-Methylphenyl)methyl]propan-1-amine derivatives are used in corrosion studies. Gao et al. (2007) synthesized tertiary amines, including derivatives of N-[(3-Methylphenyl)methyl]propan-1-amine, and studied their performance in inhibiting carbon steel corrosion (Gao et al., 2007).
Biomedical Research
In biomedical research, N-[(3-Methylphenyl)methyl]propan-1-amine derivatives have been investigated for their DNA-binding capabilities. Carreon et al. (2014) synthesized a cationic polythiophene derivative of N-[(3-Methylphenyl)methyl]propan-1-amine for potential use in gene delivery (Carreon et al., 2014).
Enzymatic Studies
Abdel-Monem (1975) investigated the N-demethylation of tertiary amines, including N-[(3-Methylphenyl)methyl]propan-1-amine, to understand the enzymatic processes involved in drug metabolism (Abdel-Monem, 1975).
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-7-12-9-11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKIUWNPPDLGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640850 |
Source
|
Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methylphenyl)methyl]propan-1-amine | |
CAS RN |
16096-52-9 |
Source
|
Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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